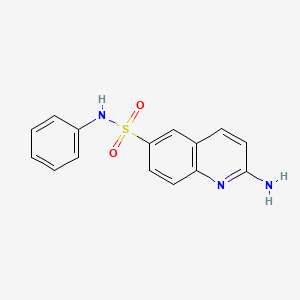

2-amino-N-phenylquinoline-6-sulfonamide

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Research

The story of quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, began in 1834 when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge. mdpi.com A few years later, in 1842, French chemist Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958), which itself had been isolated from the bark of the Cinchona tree in 1820. mdpi.comcymitquimica.com This natural origin foreshadowed the immense biological significance that the quinoline scaffold would come to possess. For over a century, quinine was a primary treatment for malaria, establishing quinoline-containing compounds as a cornerstone of medicinal chemistry. cymitquimica.com

The evolution of quinoline chemistry has been marked by the development of numerous synthetic methods, allowing for extensive functionalization of its bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biosynth.comrsc.org This structural versatility has enabled its use as a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents beyond antimalarials, including anticancer, antibacterial, and anti-inflammatory drugs. cymitquimica.combiosynth.comresearchgate.netrsc.org The ability of the quinoline nucleus to be modified at various positions has made it a fascinating building block in the design and synthesis of new, pharmacologically active molecules. rsc.org

Sulfonamide Functional Group: Synthetic Approaches and Architectural Significance in Organic Chemistry

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of organic and medicinal chemistry. eurekaselect.combenthamdirect.com Its journey into prominence began with the discovery of its antibacterial properties, leading to the development of sulfa drugs, the first class of synthetic antimicrobial agents. benthamdirect.com The architectural significance of the sulfonamide group lies in its rigid, tetrahedral geometry and its ability to act as a hydrogen bond donor and acceptor, which allows for strong and specific interactions with biological targets. nih.gov Due to their crystallinity, sulfonamides have also been classically used to derivatize and identify amines. eurekaselect.com

A variety of synthetic methods have been developed to construct the sulfonamide linkage. The most classic and widely used approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the generated hydrochloric acid. eurekaselect.combenthamdirect.com More contemporary methods have expanded the synthetic toolkit, including palladium-catalyzed three-component synthesis using sulfuric chloride and boronic acids, and metal-free photoredox-catalyzed constructions. nih.gov Other approaches utilize Grignard reagents with sulfur dioxide, or the oxidation of thiols to generate sulfonyl chlorides in situ. researchgate.net Recent developments also highlight the use of amino acids as precursors, which offers advantages in terms of stereochemistry, functional group diversity, and alignment with green chemistry principles. nih.gov

| Synthetic Approach | Key Reagents | Description | Reference |

| Classical Method | Sulfonyl chloride, Amine, Base (e.g., pyridine) | A direct reaction between a sulfonyl chloride and an amine to form the sulfonamide bond. eurekaselect.com | eurekaselect.com |

| Palladium-Catalyzed Coupling | Sulfuric chloride, Boronic acids, Palladium catalyst | A three-component reaction for the synthesis of diverse sulfonamides. nih.gov | nih.gov |

| Grignard Reagent Method | Grignard reagent, Sulfur dioxide, Sulfuryl chloride | Involves the reaction of a Grignard reagent with SO₂ to form a sulfinic acid salt, which is then converted to the sulfonamide. researchgate.net | researchgate.net |

| In Situ Sulfonyl Chloride Generation | Thiol, Oxidizing agent (e.g., NaOCl) | Oxidation of a thiol to a sulfonyl chloride, which is then immediately reacted with an amine. researchgate.net | researchgate.net |

| Amino Acid-Based Synthesis | Amino acid, Sulfonylating agent | Utilizes amino acids as the amine source, offering stereochemical control and biocompatibility. nih.gov | nih.gov |

Emergence of Quinoline-Sulfonamide Hybrid Scaffolds in Modern Chemical Research

The principle of molecular hybridization, which combines two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. nih.gov This approach has led to the development of quinoline-sulfonamide hybrids, which integrate the versatile biological activities of the quinoline scaffold with the potent pharmacophoric properties of the sulfonamide group. researchgate.netnih.gov These hybrid molecules are being investigated for a wide range of therapeutic applications. nih.gov

Research has shown that combining these two moieties can lead to compounds with enhanced or novel biological activities. For instance, various quinoline-sulfonamide derivatives have been synthesized and evaluated as anticancer agents, specifically as inhibitors of carbonic anhydrase isoforms that are overexpressed in many tumors. researchgate.netnih.gov Other studies have explored their potential as neurotherapeutics for cognitive decline by targeting enzymes like monoamine oxidases and cholinesterases. rsc.org The design strategy often involves linking the sulfonamide group to different positions on the quinoline or an attached phenyl ring, allowing for fine-tuning of the molecule's properties and biological targets. rsc.orgresearchgate.net The synthesis of these hybrids typically follows a straightforward two-step process: acylation of an aminoquinoline with a benzenesulfonyl chloride, or vice versa. nih.gov

Conceptual Importance of 2-Amino-N-phenylquinoline-6-sulfonamide within Advanced Organic Synthesis

The specific compound, this compound, represents a confluence of several important structural motifs, making it a conceptually significant molecule in the field of advanced organic synthesis. It is classified as a versatile small molecule scaffold and a building block for chemical synthesis. cymitquimica.combiosynth.com While specific research detailing the synthesis or application of this exact compound is not widely published, its importance can be inferred from its constituent parts.

The 2-aminoquinoline (B145021) core is a key feature in many biologically active compounds. benthamdirect.commdpi.com The amino group at the 2-position can act as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration. The quinoline-6-sulfonamide (B3388918) framework places the sulfonamide group on the benzene portion of the bicyclic system, a common strategy in the design of quinoline-based enzyme inhibitors. researchgate.net The N-phenyl substituent on the sulfonamide group adds another layer of complexity and potential for interaction, allowing for the exploration of structure-activity relationships by modifying this phenyl ring.

Conceptually, this compound serves as an ideal platform for combinatorial chemistry and library synthesis. Its structure contains multiple points for diversification: the 2-amino group, the N-phenyl ring, and the quinoline core itself. This makes it a valuable starting material for generating a library of related compounds to screen for various biological activities, from anticancer to antimicrobial properties. nih.govmdpi.com

| Structural Feature | Significance in Synthesis and Medicinal Chemistry |

| 2-Aminoquinoline Moiety | Key pharmacophore with known biological activity; provides a reactive site for further chemical modification. benthamdirect.commdpi.com |

| Quinoline-6-sulfonamide Core | Positions the sulfonamide group for potential interaction with enzyme active sites, a common strategy for inhibitors. researchgate.net |

| N-Phenylsulfonamide | Offers a site for substitution to modulate lipophilicity, electronic properties, and steric bulk, influencing biological activity. rsc.orgresearchgate.net |

| Overall Structure | Acts as a "building block" or "scaffold" for constructing more complex molecules and chemical libraries. cymitquimica.combiosynth.com |

Overview of Research Trajectories Pertaining to Complex Heterocyclic Sulfonamides

The field of heterocyclic chemistry is one of the fastest-developing branches of synthetic chemistry, with a significant focus on compounds containing nitrogen and sulfur. Sulfonamides incorporating a heterocyclic periphery are at the forefront of this research, driven by their wide spectrum of biological activities and the synthetic accessibility of new derivatives.

Current research trajectories for complex heterocyclic sulfonamides are diverse and impactful. A major area of focus is their development as antiviral agents. The COVID-19 pandemic highlighted the urgent need for new antiviral drugs, and heterocyclic sulfonamides have shown promise as inhibitors of viral enzymes. Another significant direction is in cancer therapy. As previously mentioned, quinoline-sulfonamides are being developed as inhibitors of tumor-associated carbonic anhydrase IX. researchgate.netnih.gov Beyond quinolines, other heterocyclic systems like quinoxalines are also being combined with sulfonamides to create potent kinase inhibitors and anticancer agents.

The development of multi-target drugs is another key trend. For example, quinoline-sulfonamides are being designed to simultaneously inhibit multiple enzymes involved in neurodegenerative diseases like Alzheimer's. rsc.org Furthermore, the application of modern synthetic methods, including metal-catalyzed and organocatalyzed reactions, is enabling the rapid synthesis of large and diverse libraries of these complex molecules for high-throughput screening, accelerating the discovery of new therapeutic leads.

An exploration into the synthetic pathways for creating this compound reveals a variety of established and modern chemical strategies. The construction of this molecule can be deconstructed into the formation of its two primary components: the quinoline core and the sulfonamide moiety. This article details the synthetic methodologies, beginning with a strategic retrosynthetic analysis and delving into specific classical and advanced protocols for assembling the target compound.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylquinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-15-9-6-11-10-13(7-8-14(11)17-15)21(19,20)18-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOTWWNOSVMUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458262-37-7 | |

| Record name | 2-amino-N-phenylquinoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 2 Amino N Phenylquinoline 6 Sulfonamide and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to the Quinoline (B57606) and Sulfonamide Moieties

While specific experimental data for 2-amino-N-phenylquinoline-6-sulfonamide is not publicly available, 2D NMR techniques would be essential for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For the quinoline moiety, it would show correlations between adjacent aromatic protons. In the N-phenyl group of the sulfonamide moiety, similar correlations would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals corresponding to each protonated carbon in both the quinoline and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. For instance, it would show correlations from the N-H proton of the sulfonamide to carbons in the phenyl ring and the quinoline ring, and from the amino group protons to carbons in the quinoline ring, thus confirming the connectivity of the different moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY would provide insights into the three-dimensional structure and preferred conformation of the molecule, for example, the spatial relationship between the phenyl ring of the sulfonamide and the quinoline ring system.

A hypothetical data table for the types of correlations that would be expected is presented below.

| Technique | Quinoline Moiety Correlations | Sulfonamide Moiety Correlations | Inter-moiety Correlations |

| COSY | Correlations between adjacent aromatic protons on the quinoline ring. | Correlations between adjacent aromatic protons on the phenyl ring. | - |

| HSQC | Correlations between quinoline protons and their directly attached carbons. | Correlations between phenyl protons and their directly attached carbons. | - |

| HMBC | Correlations from protons to carbons 2-3 bonds away within the quinoline system. | Correlations from the sulfonamide N-H proton to carbons on the phenyl ring. | Correlations from the sulfonamide N-H proton to C-6 of the quinoline ring. |

| NOESY | Spatial correlations between non-adjacent quinoline protons. | Spatial correlations between the sulfonamide N-H and ortho-protons of the phenyl ring. | Potential spatial correlations between protons of the phenyl ring and protons on the quinoline ring. |

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of nuclei are sensitive to the local molecular environment, which differs in different crystal packing arrangements. While no specific polymorph studies for this compound have been published, ssNMR would be the appropriate technique to identify and characterize any potential polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition and confirm the molecular formula of a compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both ESI and MALDI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation.

ESI-MS: In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and can be analyzed by the mass spectrometer. ESI is well-suited for polar molecules and would be expected to readily ionize this compound, likely forming the protonated molecule [M+H]⁺.

MALDI-MS: In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser is used to desorb and ionize the analyte molecules, which are then analyzed. MALDI is often used for larger molecules but can also be applied to smaller organic compounds.

For this compound (C₁₅H₁₃N₃O₂S), the expected exact mass can be calculated. A hypothetical HRMS data table is shown below.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₁₅H₁₄N₃O₂S⁺ | 300.0801 | Data not available |

| [M+Na]⁺ | C₁₅H₁₃N₃O₂SNa⁺ | 322.0621 | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

For this compound, characteristic vibrational bands would be expected for the N-H bonds of the amino and sulfonamide groups, the S=O bonds of the sulfonamide, and the C=C and C=N bonds within the quinoline ring system.

A table of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Sulfonamide (N-H) | Stretch | 3200 - 3300 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 |

| Aromatic (C=C/C=N) | Stretch | 1450 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) provide information about the electronic structure and extent of conjugation in a molecule.

The this compound molecule contains an extended conjugated system encompassing the quinoline and phenyl rings. This conjugation is expected to result in strong absorption in the UV region. The presence of the amino group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorbance compared to the unsubstituted quinoline-6-sulfonamide (B3388918). The solvent used for the analysis can also influence the λmax values. Without experimental data, a precise prediction of the absorption maxima is not possible.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental data on the single-crystal or powder X-ray diffraction of this compound. While the principles of these techniques are well-established for the structural elucidation of organic compounds, published studies focusing on this particular molecule are not available in the public domain.

Single Crystal X-ray Diffraction of this compound and its Co-crystals

There are currently no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Similarly, the investigation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has not been reported for this compound. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and stability. Without experimental data, no information can be provided on the crystal packing, hydrogen bonding patterns, or other supramolecular interactions for this compound or its potential co-crystals.

Powder X-ray Diffraction for Crystalline Phase Identification

No powder X-ray diffraction (PXRD) patterns for this compound have been published. PXRD is a powerful technique used to identify crystalline phases of a material and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). As no studies have been reported, the crystalline phase or phases of solid this compound remain uncharacterized by this method.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties (if applicable for chiral derivatives)

There is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. As no chiral derivatives of this compound have been reported, no VCD or ECD studies have been performed. Therefore, the chiroptical properties of any such derivatives are unknown.

Theoretical and Computational Studies on 2 Amino N Phenylquinoline 6 Sulfonamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-amino-N-phenylquinoline-6-sulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system. By finding the geometry with the minimum energy, DFT can predict stable molecular structures. For this compound, DFT calculations would reveal crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline (B57606) derivatives have used DFT to confirm their molecular structures. researchgate.netsci-hub.se The calculated parameters for related structures, such as the C-S bond length in a quinoline-sulfonic acid derivative being approximately 1.7783 Å and O-S-O bond angles around 122°, provide a reference for what might be expected for this compound. sci-hub.se

An illustrative table of what DFT calculations might yield for the optimized geometry of this compound is presented below.

| Parameter | Predicted Value |

| C-S Bond Length (Å) | ~ 1.78 |

| S-N Bond Length (Å) | ~ 1.63 |

| O=S=O Bond Angle (°) | ~ 120 |

| C-S-N Bond Angle (°) | ~ 107 |

| Dihedral Angle (C-S-N-C) (°) | Variable (Defines conformation) |

Note: These are hypothetical values based on typical bond lengths and angles in similar molecules and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sci-hub.se A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the occupied to the unoccupied orbital. sci-hub.se For this compound, the HOMO is expected to be located primarily on the electron-rich 2-amino-quinoline ring system, while the LUMO may be distributed over the quinoline and phenylsulfonamide portions.

Below is an example of what FMO analysis data for this compound might look like.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 3.5 to 5.5 |

Note: These values are illustrative and representative of typical ranges for organic molecules of this type.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atoms of the sulfonamide group, indicating these are sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, making them hydrogen bond donors. Computational studies on other quinoline-sulfonamide derivatives have utilized ESP maps to understand their electronic structure. nih.gov Hirshfeld charge analysis, another method, provides a quantitative measure of the charge on each atom, which can offer insights into intermolecular interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their shape can change through rotation around single bonds. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these dynamic aspects.

This compound possesses several rotatable single bonds, such as the C-S and S-N bonds. Rotation around these bonds gives rise to different spatial arrangements called conformers or rotational isomers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable, low-energy structures. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying how a molecule like this compound behaves over time in a solvent, typically water, to mimic physiological conditions. nih.govmdpi.com MD simulations track the movements of every atom in the system over a period of time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules. These simulations can reveal how solvation affects the stability of different conformers and can help in understanding the molecule's solubility and how it might interact with a biological target.

An illustrative data table summarizing the types of insights gained from MD simulations is provided below.

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds with water molecules. |

| Solvent Accessible Surface Area (SASA) | The extent of the molecule's exposure to the solvent. |

Note: This table describes the kind of data obtained from MD simulations, not specific numerical results.

Spectroscopic Property Predictions using Computational Methods

Computational chemistry provides robust methodologies for predicting the spectroscopic characteristics of molecules such as this compound. These theoretical approaches offer valuable insights that enhance and support experimental data, aiding in the structural confirmation and detailed characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules. Computational methods, especially Density Functional Theory (DFT), are utilized to calculate theoretical NMR chemical shifts (δ) and spin-spin coupling constants. nih.govacs.org The process typically begins with optimizing the molecule's geometry, followed by calculating NMR parameters using established frameworks like the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org The resulting isotropic shielding values are then converted into chemical shifts using a reference standard, commonly Tetramethylsilane (TMS).

These predictions for ¹H and ¹³C nuclei can be correlated with experimental spectra to validate structural assignments. nih.gov For this compound, protons on the quinoline and phenyl rings are anticipated to resonate in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the amino and sulfonamide groups. Recent advancements have integrated DFT calculations with machine learning models, such as graph neural networks, to improve the accuracy of chemical shift predictions beyond what is achievable with DFT alone, despite the significant computational resources required. nih.govresearchgate.netacs.org Discrepancies between calculated and experimental values can arise from factors like solvent effects, molecular vibrations, and the specific level of theory applied. nih.gov

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This interactive table presents hypothetical data for illustrative purposes. Actual values require specific computational runs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline C2 | - | 157.9 |

| Quinoline C3 | 6.90 | 108.5 |

| Quinoline C4 | 8.15 | 148.2 |

| Quinoline C4a | - | 128.8 |

| Quinoline C5 | 8.35 | 124.7 |

| Quinoline C6 | - | 136.1 |

| Quinoline C7 | 7.98 | 129.3 |

| Quinoline C8 | 8.08 | 122.5 |

| Quinoline C8a | - | 145.7 |

| Amino N-H | 5.60 | - |

| Phenyl C1' | - | 138.0 |

| Phenyl C2'/C6' | 7.28 | 121.8 |

| Phenyl C3'/C5' | 7.42 | 129.6 |

| Phenyl C4' | 7.33 | 125.1 |

Theoretical simulations are also capable of generating Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. For IR spectroscopy, computational methods determine the vibrational frequencies and their intensities, which correspond to bond stretching, bending, and other molecular motions. researchgate.netankara.edu.tr The simulated IR spectrum for this compound would display characteristic peaks for N-H stretches (amino and sulfonamide), S=O stretches (sulfonamide), and various vibrations of the quinoline ring. nih.govmdpi.commdpi.com

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic transitions. researchgate.netaip.orgacs.orgmdpi.com It calculates excitation energies and oscillator strengths, which relate to the wavelength of maximum absorption (λmax) and the intensity of the absorption band. mdpi.comyoutube.com The UV-Vis spectrum of this compound is expected to feature π→π* transitions within its aromatic systems. nih.gov A recent study on newly synthesized quinoline-sulphonamide derivatives recorded experimental absorption bands between 337 nm and 342 nm, attributed to n → π* transitions. nih.gov Comparing computed spectra with experimental data is crucial for assigning vibrational bands and understanding electronic transitions. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This interactive table presents hypothetical data for illustrative purposes. Actual values require specific computational runs.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | 3485 |

| Amino (NH₂) | Symmetric Stretch | 3365 |

| Sulfonamide (NH) | Stretch | 3345 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1345 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1165 |

| Quinoline (C=N) | Stretch | 1625 |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. nih.govscirp.org For this compound, docking studies could conceptually be performed against various biological targets, such as kinases or enzymes like carbonic anhydrase, to explore its potential as an inhibitor. nih.govmdpi.com The process involves generating 3D structures of the ligand and receptor, after which a docking algorithm samples numerous conformations to identify the most favorable binding modes based on a scoring function. nih.gov These predictions reveal key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Following docking, the predicted binding poses are analyzed to calculate interaction energies, which estimate the ligand's binding affinity, and to identify key amino acid residues in the receptor active site that are critical for binding. nih.gov For the title compound, the sulfonamide and amino groups are potential hydrogen bond donors and acceptors, while the quinoline and phenyl rings can engage in π-π stacking. researchgate.net For instance, in a docking study of a quinolinesulfonamide derivative, a methyl group on the sulfonamide nitrogen was found to have a weak van der Waals interaction with an arginine residue. mdpi.com Molecular dynamics (MD) simulations can further refine this analysis by modeling the dynamic behavior of the complex over time, providing a more accurate assessment of the binding mode's stability and the binding free energy.

Pharmacophore Modeling Based on the Chemical Architecture of this compound (conceptual)

A pharmacophore represents the essential three-dimensional arrangement of molecular features required for biological activity. nih.gov For this compound, a pharmacophore model would be constructed by identifying its key chemical features. A ligand-based pharmacophore model can be developed from the molecule's structure, or a structure-based model can be derived from its docked pose within a receptor. nih.gov

Key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonamide group.

Hydrogen Bond Donors: The N-H protons of the amino and sulfonamide moieties.

Aromatic Rings: The quinoline and phenyl rings as features for hydrophobic and π-π stacking interactions.

A study on quinoline derivatives as VEGFR-2 inhibitors developed a five-point pharmacophore model that included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such a model, once created, serves as a 3D query to screen chemical libraries for new molecules that share these features and may possess similar biological activities, thus aiding in the discovery of new lead compounds. nih.govresearchgate.netmdpi.com

Reactivity and Derivatization of 2 Amino N Phenylquinoline 6 Sulfonamide

Reactions at the Quinoline (B57606) Nitrogen Atoms

The quinoline ring contains two nitrogen atoms: one at position 1 (N1), which is part of the heterocyclic aromatic system, and the exocyclic nitrogen of the 2-amino group. The N1 atom is a tertiary amine and a key site for reactions such as alkylation, acylation, and quaternization.

The lone pair of electrons on the quinoline ring's nitrogen atom (N1) allows it to act as a nucleophile, participating in both N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the quinoline nitrogen. Typically, this is achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reactivity of the quinoline nitrogen can be influenced by the electronic effects of the substituents on the ring. The unique structure of quinoline derivatives, with a phenyl group contributing to conjugation, can affect the characteristics of the nitrogen atom. nih.gov

N-Acylation: The N-acylation of the quinoline nitrogen is less common than the acylation of the exocyclic amino group due to the lower nucleophilicity of the ring nitrogen. However, under certain conditions, particularly with highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a strong base, acylation can occur. N-acylsulfonamides are a significant class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The synthesis of N-acylsulfonamides can be achieved by reacting sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride, which produces the desired products in high yields. researchgate.net

Table 1: Illustrative N-Alkylation and N-Acylation Reactions at Quinoline Nitrogen

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2-amino-N-phenylquinolinium-6-sulfonamide salt |

| N-Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-Benzyl-2-amino-N-phenylquinolinium-6-sulfonamide salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-amino-N-phenylquinolinium-6-sulfonamide salt |

Quaternization is a specific type of N-alkylation where a tertiary amine, such as the quinoline nitrogen, reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. mdpi.com This process converts the neutral quinoline ring into a permanently positively charged quinolinium cation. The reaction typically proceeds via an Sₙ2 mechanism and is influenced by steric and electronic factors. mdpi.com

The reaction of 2-amino-N-phenylquinoline-6-sulfonamide with an alkyl halide (e.g., CH₃I) would lead to the formation of a quaternary N-alkylquinolinium salt. These salts often exhibit increased water solubility and different biological properties compared to the parent molecule. The choice of the alkylating agent and the counter-ion can be varied to fine-tune the properties of the resulting salt. mdpi.com Lysine is a frequently modified amino acid through quaternization due to its two amine groups. nih.gov

Furthermore, the basic nature of the nitrogen atoms (both the quinoline N1 and the 2-amino group) allows for simple acid-base reactions to form salts. Treatment with mineral acids (like HCl) or organic acids (like acetic acid) will protonate the nitrogen atoms, yielding the corresponding ammonium salts, which generally have higher aqueous solubility.

Modifications of the 2-Amino Functionality

The primary aromatic amine at the C2-position is a highly versatile functional group, enabling a wide array of chemical transformations.

Amide Formation: The 2-amino group readily undergoes acylation to form amides. This is one of the most common derivatization strategies for primary amines. sphinxsai.com The reaction can be carried out using various acylating agents:

Acyl Halides: Reaction with an acyl chloride (R-COCl) or acyl bromide in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated hydrogen halide. khanacademy.org

Acid Anhydrides: Reaction with an acid anhydride (B1165640) ((RCO)₂O) often yields the amide product cleanly. khanacademy.org

Carboxylic Acids: Direct reaction with a carboxylic acid (R-COOH) requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. ajchem-a.com

Sulfonamide Derivatization: The 2-amino group can also react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form a new sulfonamide linkage. This would result in a molecule with two distinct sulfonamide groups. This reaction is a standard method for synthesizing sulfonamides. nih.govnih.gov

Table 2: Examples of Amide and Sulfonamide Formation from the 2-Amino Group

| Reagent | Product Type | Resulting Linkage |

| Acetyl Chloride | N-(6-(N-phenylsulfamoyl)quinolin-2-yl)acetamide | -NH-CO-CH₃ |

| Benzoic Acid / DCC | N-(6-(N-phenylsulfamoyl)quinolin-2-yl)benzamide | -NH-CO-C₆H₅ |

| Benzenesulfonyl Chloride | N-(6-(N-phenylsulfamoyl)quinolin-2-yl)benzenesulfonamide | -NH-SO₂-C₆H₅ |

| Methanesulfonyl Chloride | N-(6-(N-phenylsulfamoyl)quinolin-2-yl)methanesulfonamide | -NH-SO₂-CH₃ |

As a primary aromatic amine, the 2-amino group can be converted into a diazonium salt (-N₂⁺) through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting 2-diazoniumquinoline salt is a valuable synthetic intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of diverse substituents at the C2-position, including:

Halogens: -Cl, -Br (using CuCl, CuBr)

Cyano group: -CN (using CuCN)

Hydroxyl group: -OH (by warming in water)

Hydrogen: (deamination via reaction with hypophosphorous acid, H₃PO₂)

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, and is usually catalyzed by an acid. researchgate.netresearchgate.net

R-CHO + H₂N-Quinoline → R-CH=N-Quinoline + H₂O

The resulting imine can be a stable final product or can be used as an intermediate for further reactions. For instance, the C=N double bond of the imine can be reduced (e.g., with sodium borohydride, NaBH₄) to form a stable secondary amine. This two-step process is known as reductive amination.

Reactions at the Phenyl Substituent of the Sulfonamide

The phenyl ring of the N-phenylsulfonamide moiety in this compound is susceptible to various chemical transformations that allow for further molecular derivatization. These reactions primarily include electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Common EAS reactions such as nitration and halogenation can be performed on N-phenylsulfonamide derivatives. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield predominantly the meta-nitro derivative, with smaller amounts of the ortho and para isomers. Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would follow a similar regiochemical preference. nih.govrsc.org Friedel-Crafts reactions, both alkylation and acylation, are generally difficult on such deactivated rings and may require strong catalysts and forcing conditions. khanacademy.orgmdpi.com

| Reaction Type | Typical Reagents | Expected Major Product(s) on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | meta-nitro substitution |

| Halogenation | Br₂, FeBr₃ | meta-bromo substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally low yielding; meta substitution |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Prone to rearrangements and low yields; meta substitution |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

For palladium-catalyzed cross-coupling reactions to occur on the phenyl ring of the sulfonamide, it must first be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf). This halide can be introduced via electrophilic halogenation as described previously, or the starting material for the sulfonamide synthesis could be a haloaniline. Once functionalized, this aryl halide can participate in a variety of powerful C-C bond-forming reactions.

Suzuki Coupling: This reaction couples the aryl halide (or triflate) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, again catalyzed by palladium in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is stereoselective, typically yielding the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper species and requires a base. nih.gov This method is highly effective for synthesizing arylalkynes. researchgate.net

These reactions are valued for their high functional group tolerance, allowing for complex molecular architectures to be built under relatively mild conditions. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

Reactions Involving the Sulfonamide Group

The sulfonamide linkage (R-SO₂-NR'R'') is known for its chemical robustness, a property that makes it a stable protecting group for amines in organic synthesis. youtube.com However, under specific conditions, it can undergo cleavage or transformation.

Hydrolysis and Transamidation Reactions

Cleavage of the S-N bond in sulfonamides, or hydrolysis, generally requires harsh conditions, such as strong acid and heat. youtube.com This stability is a key feature of sulfonamide-containing compounds.

Transamidation, the exchange of the amine portion of the sulfonamide with a different amine, is also a challenging transformation. It typically requires activation of the sulfonamide. Recent methodologies have been developed that may involve metal catalysis to facilitate the exchange under less severe conditions than full hydrolysis and re-formation. researchgate.netmdpi.com For example, some methods employ catalysts to activate the amide for nucleophilic attack by an incoming amine. mdpi.com

Reduction of the Sulfonamide Functionality

The sulfonamide group can be reduced to liberate the free amine and a sulfur-containing byproduct. This reductive cleavage is a common deprotection strategy in multi-step synthesis. The conditions for this reduction are typically quite strong, reflecting the stability of the sulfonamide bond. Reagents such as alkali metals (e.g., sodium or lithium) in liquid ammonia (B1221849) or lithium aluminum hydride (LiAlH₄) in the presence of nickel compounds have been used for this purpose. strath.ac.uk More recently, neutral organic super-electron-donor reagents have been shown to cleave sulfonamides, offering a milder alternative to aggressive metal-containing reagents. strath.ac.uk In some specific molecular contexts, reduction of a sulfonamide to a sulfinamide has been observed under unusual, nominally oxidizing conditions. psu.edu

| Transformation | Typical Reagents/Conditions | Outcome |

| Hydrolysis | Strong acid (e.g., HBr, HCl), heat | Cleavage to quinoline-6-sulfonic acid and aniline (B41778) |

| Transamidation | Amine (R'NH₂), metal catalyst (e.g., Pd(OAc)₂) | Formation of a new sulfonamide (2-amino-N-R'-quinoline-6-sulfonamide) |

| Reduction | LiAlH₄/NiCl₂, or Li/NH₃(l) | Cleavage to 2-aminoquinoline-6-sulfinic acid and aniline, or further to 2-amino-6-mercaptoquinoline |

Regioselective Functionalization of the Quinoline Core

The quinoline ring system in this compound possesses two key substituents that direct further functionalization: the 2-amino group and the 6-sulfonamide group. The regiochemical outcome of subsequent reactions, particularly electrophilic aromatic substitution and transition metal-catalyzed C-H functionalization, is determined by the combined electronic and steric effects of these groups. nih.gov

The 2-amino group is a powerful electron-donating group, strongly activating the quinoline ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C3 and C4 positions of the quinoline ring. The C3 position is often favored.

Conversely, the 6-sulfonamide group is a deactivating, meta-directing group. It will direct incoming electrophiles to the C5 and C7 positions.

The interplay of these directing effects dictates the most probable sites for substitution. The strong activating effect of the amino group often dominates, making positions in the pyridine ring (C3, C4) more susceptible to certain types of functionalization. However, functionalization on the benzene (B151609) ring of the quinoline core is also possible, guided by the sulfonamide group. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of quinoline scaffolds, where directing groups can precisely control the site of reaction. mdpi.comnih.govrsc.org For instance, the nitrogen of the quinoline ring itself can act as a directing group to facilitate C-H activation at the C8 position. nih.gov The specific catalyst and reaction conditions play a crucial role in determining the regioselectivity. nih.govmdpi.com

| Position(s) | Directing Influence | Potential Reactions | Rationale |

| C3 | Strong activation from 2-amino group | Electrophilic Halogenation, Nitration | Highly activated position ortho to the amino group. |

| C4 | Activation from 2-amino group | C-H Arylation, Alkenylation | para position to the amino group, accessible via C-H activation. mdpi.com |

| C5, C7 | Deactivation from 6-sulfonamide group (meta-directing) | Electrophilic substitution under forcing conditions | Positions meta to the deactivating sulfonamide group. |

| C8 | Proximity to quinoline nitrogen | Metal-catalyzed C-H functionalization | The quinoline nitrogen can act as a directing group for catalysts. nih.gov |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govharvard.edubaranlab.orgresearchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govharvard.edubaranlab.org In the case of this compound, several groups could potentially act as DMGs.

The sulfonamide group (-SO₂NH-) is a known and effective DMG. researchgate.net The coordination of a strong base, such as n-butyllithium, to the oxygen or nitrogen atoms of the sulfonamide can direct lithiation to the C-5 and C-7 positions of the quinoline ring. The relative acidity of these protons and steric factors would influence the regioselectivity of the metalation.

The 2-amino group is also a potential DMG. Its ability to direct ortho-lithiation is well-documented in other aromatic systems. harvard.edu This could potentially lead to functionalization at the C-3 position of the quinoline ring. Furthermore, the nitrogen atom of the quinoline ring itself can direct lithiation to the C-8 position, although this is often less favored.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This opens up a vast array of possibilities for creating derivatives.

Table 1: Potential Electrophiles for Quenching after Directed Ortho-Metalation

| Electrophile | Functional Group Introduced |

|---|---|

| Alkyl halides (e.g., CH₃I) | Alkyl groups |

| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl, formyl groups |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (PhS)₂) | Thiophenyl group |

| Iodine (I₂) | Iodo group |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the quinoline ring provides a versatile handle for further derivatization through cross-coupling reactions. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the electron-rich quinoline ring. The positions of halogenation would be directed by the existing substituents.

Once halogenated, the resulting halo-derivatives of this compound can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. For instance, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group, while a Sonogashira coupling could introduce an alkyne. nih.gov The Buchwald-Hartwig amination offers a route to further modify the amino groups or introduce new nitrogen-based functionalities. researchgate.net

Synthesis of Analogues and Homologs of this compound

The synthesis of analogues and homologs allows for a systematic exploration of the structure-activity relationship of a parent compound. This can involve modifications to all parts of the this compound molecule.

Systematic Structural Modifications to Explore Chemical Space

Systematic structural modifications can be envisioned at several positions to generate a library of analogues.

Modification of the Quinoline Core: The quinoline ring can be substituted with various functional groups using the methods described above. Additionally, the core itself can be altered, for example, by synthesizing quinazoline (B50416) or isoquinoline (B145761) analogues.

Variation of the N-phenyl Group: The N-phenyl group of the sulfonamide can be replaced with other aryl or heteroaryl rings. This can be achieved by reacting the corresponding sulfonyl chloride with a variety of anilines or other amino-heterocycles. nih.gov

Alteration of the Sulfonamide Linker: The length and nature of the sulfonamide linker can be modified. For example, homologous sulfonamides with additional methylene (B1212753) groups could be synthesized.

Derivatization of the 2-Amino Group: The 2-amino group can be acylated, alkylated, or used as a starting point for the construction of heterocyclic rings fused to the quinoline system.

Table 2: Examples of Systematic Structural Modifications

| Modification Site | Example of Modification | Potential Synthetic Route |

|---|---|---|

| Quinoline C-5 Position | Introduction of a methyl group | DoM followed by quenching with methyl iodide |

| N-phenyl Group | Replacement with a pyridyl group | Reaction of 2-aminoquinoline-6-sulfonyl chloride with aminopyridine |

| 2-Amino Group | Acetylation | Reaction with acetic anhydride |

Preparation of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to enantioselective interactions with biological targets. Chiral derivatives can be prepared through several strategies. mdpi.commdpi.com

One approach involves the use of chiral building blocks during the synthesis. For example, a chiral amine could be used in place of aniline to form a chiral sulfonamide. mdpi.com Alternatively, a chiral substituent could be introduced onto the quinoline ring or the N-phenyl group.

Asymmetric synthesis methodologies can also be employed. For instance, catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been reported, which could be adapted to the target molecule. mdpi.com Another strategy is the use of chiral catalysts in cross-coupling reactions to introduce chiral side chains. The resolution of a racemic mixture of a chiral derivative using techniques like chiral chromatography is also a viable method to obtain enantiomerically pure compounds.

The synthesis of chiral sulfonamides often involves the reaction of a sulfonyl chloride with a chiral amine in the presence of a base. mdpi.com

Medicinal Chemistry Exploration of 2 Amino N Phenylquinoline 6 Sulfonamide Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies on the Quinoline-Sulfonamide Scaffold

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For the quinoline-sulfonamide scaffold, these studies have primarily focused on modifications of the quinoline (B57606) ring, the N-phenyl group, and the 2-amino substituent.

Impact of Substitutions on the Quinoline Ring System on in vitro Biological Activity

Modifications to the quinoline ring of quinoline-sulfonamide derivatives have been shown to significantly influence their in vitro biological activity. Studies on related quinoline-based sulfonamides have provided valuable insights into how substituents on this bicyclic system can modulate enzyme inhibition and other biological effects.

For instance, in a series of 4-anilinoquinoline-based benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, substitutions on the quinoline ring at the 6-position were found to impact inhibitory activity against various human CA (hCA) isoforms. nih.govresearchgate.net The introduction of different groups such as methyl (-CH3), methoxy (B1213986) (-OCH3), chloro (-Cl), and di-trifluoromethyl (-diCF3) at the 6-position of the quinoline nucleus was explored to understand their effect on the inhibition of tumor-associated hCA IX and XII. mdpi.com

One study revealed that a 6-methyl substituent on the quinoline ring of a 4-anilino-benzenesulfonamide derivative resulted in potent inhibition of the hCA IX isoform. nih.gov In another series of triazine-quinoline hybrids, substitutions at the 6-position of the quinoline moiety, such as 6-methoxy and 6-methyl, were found to be favorable for COX-2 potency and selectivity. nih.gov Specifically, for benzyl (B1604629) triazine-quinoline hybrids, the order of preference for substitution on the quinoline ring for COX-2 inhibition was found to be 6-benzyloxy > unsubstituted > 6-methoxy > 7-methoxy > 6-methyl > 6-isopropoxy. nih.gov

Furthermore, in the context of pyruvate (B1213749) kinase M2 (PKM2) activators, derivatives of 6-, 7-, and 8-sulfamoylquinoline have been identified as a significant group, indicating that the position of the sulfamoyl group on the quinoline ring is a key determinant of activity. mdpi.com

These findings underscore the importance of the substitution pattern on the quinoline ring for tailoring the biological activity profile of quinoline-sulfonamide derivatives.

Influence of Phenyl Substituent Variations on in vitro Activity Profiles

The nature and position of substituents on the N-phenyl ring of the sulfonamide moiety play a critical role in determining the in vitro activity of this class of compounds. Research on various quinoline-sulfonamide analogs has demonstrated that modifying the phenyl ring can significantly alter enzyme inhibition and receptor binding affinities.

In a study of quinoline-8-sulfonamides as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), the introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) to the phenyl ring resulted in substantial inhibitory effects. rsc.org Chloro substitution at the meta-, ortho-, and para-positions influenced the compound's inhibition potential, with the meta-substituted analog showing the most potent activity against MAO-A. rsc.org For instance, a compound with a 3-chloro substitution on the phenyl ring displayed a 2-fold enhanced potency against MAO-A compared to other substitutions. rsc.org Dichloro substitution at the ortho- and para-positions also had a notable effect. rsc.org The replacement of a fluoro group with an iodo group resulted in compounds with similar, albeit slightly reduced, potency, while substitution with a methoxy group also led to a decrease in potency compared to the most active halogenated analogs. rsc.org

In the context of carbonic anhydrase (CA) inhibitors, the position of the sulfonamide group on the phenyl ring is a key determinant of activity. A series of quinoline-based benzenesulfonamides were synthesized where the sulfonamide functionality was placed at the ortho-, meta-, and para-positions of the anilino moiety. nih.govresearchgate.net The para-sulfonamide derivatives generally displayed the best inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. nih.govresearchgate.net However, a meta-sulfonamide derivative also exhibited excellent hCA IX inhibitory activity. nih.govresearchgate.net

The following table summarizes the inhibitory activity of some quinoline-8-sulfonamide (B86410) derivatives against MAO-A, MAO-B, AChE, and BChE, highlighting the influence of phenyl substituents.

Table 1: In vitro inhibitory activity (IC50, µM) of selected quinoline-8-sulfonamide derivatives.

| Compound | R | MAO-A | MAO-B | AChE | BChE |

|---|---|---|---|---|---|

| a5 | 3-Cl | 0.59 ± 0.04 | 1.25 ± 0.09 | 1.83 ± 0.91 | 0.89 ± 0.06 |

| a12 | 4-Cl | 1.18 ± 0.07 | 0.47 ± 0.03 | 2.11 ± 1.01 | 1.15 ± 0.08 |

| a11 | 4-F | 1.25 ± 0.08 | 1.10 ± 0.06 | 0.58 ± 0.05 | 1.21 ± 0.09 |

| a6 | 3,4-di-OCH3 | 2.15 ± 0.13 | 1.89 ± 0.11 | 1.10 ± 0.77 | 1.95 ± 0.12 |

Data sourced from a study on quinoline–sulfonamides as multi-targeting neurotherapeutics. rsc.org

These examples clearly illustrate that the substitution pattern on the N-phenyl ring is a critical factor that can be fine-tuned to optimize the potency and selectivity of quinoline-sulfonamide derivatives against various biological targets.

Role of the 2-Amino Group in Molecular Recognition and Biological Interaction

The 2-amino group on the quinoline ring is a key functional group that plays a significant role in molecular recognition and biological interactions, often acting as a crucial hydrogen bond donor. Its presence and position can profoundly influence the binding affinity and selectivity of the molecule for its target.

In the development of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminoquinoline (B145021) scaffold was explored as a bioisostere for arginine. mdpi.com The 2-amino group was designed to mimic the guanidinium (B1211019) group of arginine, forming critical hydrogen bonding interactions within the enzyme's active site. mdpi.com X-ray crystallography studies revealed that the 2-aminoquinoline moiety forms a bifurcated hydrogen bond with a conserved glutamate (B1630785) residue in the active site of nNOS, an interaction essential for inhibitory potency. mdpi.com

The basicity of the 2-amino group (pKa of 2-aminoquinoline is approximately 7.3) is also a critical factor, allowing it to be protonated at physiological pH and to effectively interact with negatively charged residues in the target protein. mdpi.com This was a deliberate design choice to create inhibitors with improved pharmacokinetic properties compared to highly basic amidine-containing compounds. mdpi.com

Furthermore, studies on 6-aminoquinolones as potential anti-HIV agents demonstrated the importance of the amino group at a specific position. When the 6-amino group was replaced by a fluorine atom, a decrease in antiviral activity was observed, suggesting the amino group's involvement in the mechanism of action, which was proposed to be through interaction with TAR RNA. atauni.edu.tr

These findings highlight that the 2-amino group is not merely a simple substituent but a critical pharmacophoric element that directly participates in the binding to biological targets, influencing both the potency and selectivity of the quinoline-based compounds.

Exploration of Molecular Targets for Quinoline-Sulfonamide Compounds

The versatile quinoline-sulfonamide scaffold has been investigated for its potential to interact with a variety of molecular targets, including enzymes and receptors. These explorations have revealed a broad range of biological activities, underscoring the therapeutic potential of this chemical class.

Enzyme Inhibition Profiles

Quinoline-sulfonamide derivatives have been extensively studied as inhibitors of several key enzyme families, including carbonic anhydrases, kinases, and proteases.

Carbonic Anhydrase Inhibition:

A significant body of research has focused on quinoline-based sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net These enzymes are involved in pH regulation and are overexpressed in many cancers, making them attractive therapeutic targets.

In one study, a series of 4-anilinoquinoline-based benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.govresearchgate.net Several of these compounds demonstrated potent, nanomolar inhibition of the cancer-related isoforms hCA IX and XII. nih.govresearchgate.net For example, para-sulfonamide derivatives showed excellent inhibitory activity against both hCA IX and hCA XII, with KI values in the low nanomolar range. nih.govresearchgate.net A meta-sulfonamide derivative also exhibited potent inhibition of hCA IX. nih.govresearchgate.net Molecular docking studies suggested that these compounds bind to the zinc ion in the active site of the enzyme via the sulfonamide group. nih.gov

The following table presents the inhibition constants (KI) of selected 4-anilinoquinoline-based sulfonamides against various hCA isoforms.

Table 2: Inhibition constants (KI, nM) of selected quinoline-based sulfonamides against human carbonic anhydrase isoforms.

| Compound | R (on quinoline) | Sulfonamide Position | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|---|---|

| 11c | 6-Cl | meta | 443.5 | 155.2 | 8.4 | 45.7 |

| 13a | 6-CH3 | para | 95.4 | 36.5 | 25.8 | 9.8 |

| 13b | 6-OCH3 | para | 115.8 | 58.4 | 5.5 | 13.2 |

| 13c | 6-Cl | para | 65.7 | 7.3 | 18.6 | 8.7 |

| AAZ (Acetazolamide) | - | - | 250 | 12 | 25 | 5.7 |

Data sourced from a study on quinoline-based sulfonamides as selective carbonic anhydrase inhibitors. nih.govresearchgate.net

Kinase Inhibition:

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as Bosutinib and Lenvatinib, featuring this core structure. nih.govresearchgate.net Consequently, quinoline-sulfonamide derivatives have also been explored as potential kinase inhibitors.

While specific data for 2-amino-N-phenylquinoline-6-sulfonamide is limited, related quinoline derivatives have shown significant kinase inhibitory activity. For instance, various substituted 4-anilinoquinoline derivatives have been reported as potent inhibitors of Src-family kinases like p56Lck. researchgate.net These studies highlight the importance of the substitution pattern on both the quinoline and aniline (B41778) rings for achieving high potency and selectivity. researchgate.net

Protease Inhibition:

Receptor Binding Affinity Studies

The quinoline-sulfonamide scaffold has also been investigated for its ability to bind to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptor (GPCR) Binding:

Studies have shown that quinoline-sulfonamide derivatives can exhibit significant affinity for GPCRs. For example, a series of arene- and quinoline-sulfonamides were evaluated for their binding affinity to serotonin (B10506) receptors. One compound, an 8-quinolinesulfonamide derivative, was identified as a potent 5-HT7 receptor antagonist with a Ki of 13 nM. nih.gov

In another study, sulfonamide derivatives were investigated as antagonists for the CC chemokine receptor 2 (CCR2), a GPCR involved in inflammatory processes. researchgate.net While not quinoline-based, this research demonstrates the potential of the sulfonamide moiety to confer high binding affinity to GPCRs. researchgate.net

Nuclear Receptor Binding:

More recently, quinoline sulfonamide derivatives have emerged as modulators of nuclear receptors, which are ligand-activated transcription factors involved in a wide range of physiological processes.

A high-throughput screen identified a series of quinoline sulfonamides as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key regulator of Th17 cell differentiation and IL-17 production. nih.gov Further optimization of this series led to the discovery of potent and selective RORγ inverse agonists. nih.gov

Additionally, N-acyl-6-sulfonamide-tetrahydroquinoline derivatives have been developed as selective glucocorticoid receptor modulators (SGRMs). nih.gov These compounds were designed to dissociate the transactivation and transrepression functions of the glucocorticoid receptor (GR), offering a potential therapeutic advantage for inflammatory and autoimmune diseases. nih.gov One derivative, B53, exhibited potent transrepression activity (IC50 NF-κB = 0.009 µM), comparable to dexamethasone, with no transactivation activity. nih.gov

These findings highlight the potential of the quinoline-sulfonamide scaffold to be adapted for targeting a diverse range of receptors, opening up new avenues for drug discovery.

Interactions with Nucleic Acids (conceptual)

The interaction of small molecules with nucleic acids, such as DNA, is a cornerstone of many therapeutic strategies, particularly in oncology. For a molecule like this compound, several conceptual modes of interaction with DNA can be postulated based on its structural components: the quinoline ring, the sulfonamide group, and the phenylamino (B1219803) moiety.

The planar aromatic structure of the quinoline ring is a key feature that could facilitate intercalation between DNA base pairs. This mode of binding involves the insertion of the flat aromatic ring system in between the stacked base pairs of the DNA double helix. Such an interaction can distort the DNA structure, potentially interfering with crucial cellular processes like DNA replication and transcription, which are often dysregulated in cancer cells.

It is also conceivable that this compound could act as a topoisomerase inhibitor. Topoisomerases are essential enzymes that manage the topological state of DNA. Many quinoline-based compounds are known to inhibit these enzymes, leading to breaks in the DNA strands and subsequently inducing cell death. japsonline.com The N-phenylquinoline scaffold could potentially stabilize the complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands.

Cellular Assays for Investigating Biological Mechanisms (Pre-clinical, in vitro)

To elucidate the biological effects of this compound at a cellular level, a battery of in vitro assays would be employed. These assays are crucial for understanding its potential as a therapeutic agent by assessing its impact on cell health, proliferation, and the underlying molecular pathways.

A primary step in evaluating a potential anti-cancer compound is to determine its effect on the growth and viability of cancer cells. Cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used for this purpose. In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. By treating cancer cell lines with increasing concentrations of this compound, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

To illustrate, a hypothetical experiment could be conducted on a panel of cancer cell lines, such as a human breast adenocarcinoma line (MCF-7) and a human colon carcinoma line (HCT-116). The results might be presented as follows:

Table 1: Illustrative Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines This table presents hypothetical data for illustrative purposes.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HCT-116 (Colon Cancer) | 22.5 |

| A549 (Lung Cancer) | 18.9 |

A desirable characteristic of many anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis by this compound can be investigated using techniques like Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Studies on similar sulfonamide derivatives have demonstrated their ability to induce apoptosis in leukemia cells. mdpi.com

Furthermore, the compound's effect on the cell cycle can be analyzed. Cancer is often characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) are of significant interest. This is typically studied by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the DNA content per cell using flow cytometry. Some anilino-substituted pyrimidine (B1678525) sulfonamides have been shown to induce G1 cell cycle arrest. cymitquimica.com

To delve deeper into the molecular mechanism of action, it is essential to identify the cellular signaling pathways that are modulated by this compound. Techniques like Western blotting and quantitative Polymerase Chain Reaction (qPCR) are invaluable for this purpose.

Western blotting allows for the detection and quantification of specific proteins. For instance, if the compound is hypothesized to induce apoptosis, one could probe for changes in the levels of key apoptotic proteins such as caspases (e.g., caspase-3, caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.

qPCR, on the other hand, measures the expression levels of specific genes. This can provide insights into whether the compound affects the transcription of genes involved in cell proliferation (e.g., cyclins, CDKs), apoptosis, or other relevant pathways. For example, some quinazoline (B50416) derivatives have been shown to impact the expression of genes encoding for AKT, BAD, and PI3K. mdpi.com

Cheminformatics and Ligand-Based Drug Design Approaches for Quinoline-Sulfonamides

Cheminformatics plays a pivotal role in modern drug discovery by enabling the analysis of chemical data to guide the design and optimization of new drug candidates. mdpi.com For a class of compounds like quinoline-sulfonamides, ligand-based drug design approaches are particularly useful, especially when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.